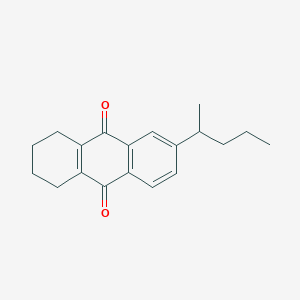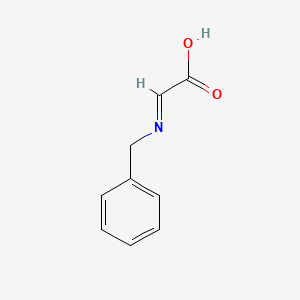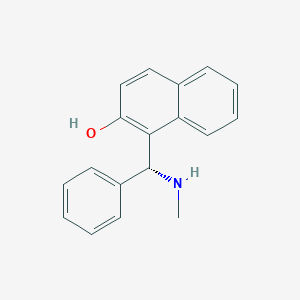
1-((R)-(Methylamino)(phenyl)methyl)naphthalen-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL is a complex organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and a hydroxyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 2-naphthol with formaldehyde and a secondary amine, such as methylamine, in the presence of an acid catalyst. The reaction proceeds as follows:
Step 1: Formation of the iminium ion intermediate by reacting formaldehyde with methylamine.
Step 2: Nucleophilic attack of 2-naphthol on the iminium ion, leading to the formation of the Mannich base.
Step 3: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of secondary amine derivatives.
Substitution: Formation of nitro, sulfo, or halogenated naphthalene derivatives.
科学研究应用
1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a fluorescent probe for imaging biological systems due to its strong fluorescence properties.
Medicine: Investigated for its potential as an anticancer agent and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
1-((4-Methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-OL: A similar compound with a piperazine ring instead of a methylamino group.
2-Naphthol: A simpler compound with only a hydroxyl group at the 2-position.
Uniqueness
1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL is unique due to its combination of a naphthalene ring system, a hydroxyl group, and a methylamino group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C18H17NO |
|---|---|
分子量 |
263.3 g/mol |
IUPAC 名称 |
1-[(R)-methylamino(phenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H17NO/c1-19-18(14-8-3-2-4-9-14)17-15-10-6-5-7-13(15)11-12-16(17)20/h2-12,18-20H,1H3/t18-/m1/s1 |
InChI 键 |
ZVQHRWAHFINXHH-GOSISDBHSA-N |
手性 SMILES |
CN[C@H](C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
规范 SMILES |
CNC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


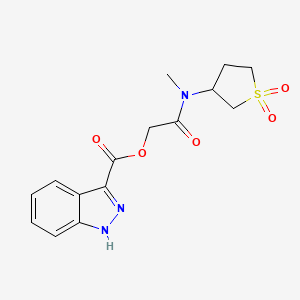
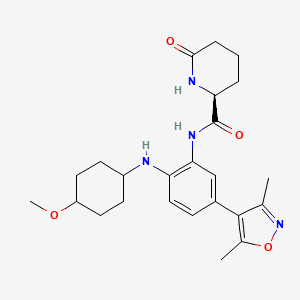
![6-Amino-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B15249030.png)
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)


![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)
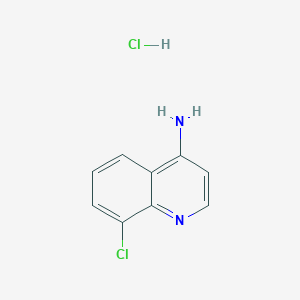
![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
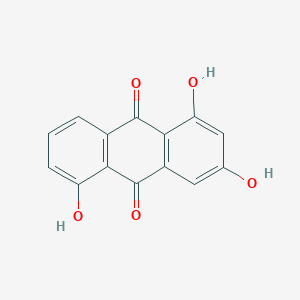
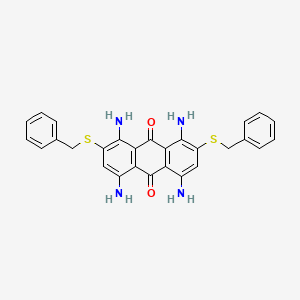
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
